molecular formula C19H14O4 B1684320 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione CAS No. 111540-00-2

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

Cat. No. B1684320
CAS RN: 111540-00-2
M. Wt: 306.3 g/mol
InChI Key: ZAWXOCUFQSQDJS-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl- is a chemical compound with the formula C10H10O3 and a molecular weight of 178.1846 . It’s also known by other names such as 3,4-Dihydro-8-hydroxy-3-methylisocoumarin, Mellein, and 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 . The structure is also available as a 2d Mol file .

Mechanism of Action

STA-21, also known as 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione, is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway .

Target of Action

The primary target of STA-21 is the STAT3 protein . STAT3 is a transcription factor that plays critical roles in various cellular processes, including cell growth, survival, and differentiation .

Mode of Action

STA-21 inhibits STAT3 by preventing its dimerization and DNA binding . This disruption of STAT3 homodimerization is essential for inhibiting STAT3’s nuclear localization and DNA-binding activity .

Biochemical Pathways

STA-21 affects the JAK-STAT signaling pathway . This pathway is essential for a wide range of cytokines and growth factors, leading to critical cellular events . By inhibiting STAT3, STA-21 disrupts this pathway, thereby affecting the downstream effects of these cellular events .

Pharmacokinetics

It is known that sta-21 is a small molecule that can be dissolved in dmso for in vitro studies . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of STA-21.

Result of Action

STA-21 has been shown to reduce the constitutively high STAT3 transcriptional activity in various cell cultures . It selectively inhibits the growth and survival of cancer cells with constitutive STAT3 signaling . Moreover, STA-21 has been reported to alleviate autoimmune inflammation in an experimental model of rheumatoid arthritis .

Action Environment

The action of STA-21 can be influenced by various environmental factors. For instance, the concentration of STA-21 can affect its efficacy. Higher concentrations of STA-21 have been shown to have a greater inhibitory effect on STAT3 activity . .

properties

IUPAC Name

8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXOCUFQSQDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

CAS RN

111540-00-2
Record name STA 21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111540002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Reactant of Route 2
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Reactant of Route 3
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Reactant of Route 4
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Reactant of Route 5
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Reactant of Route 6
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

Q & A

Q1: What is STA-21 and what is its primary target?

A1: STA-21 (8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione) is a small molecule that acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [, , , ].

Q2: How does STA-21 interact with STAT3?

A2: STA-21 specifically binds to the SH2 domain of STAT3, a critical region for protein dimerization and subsequent DNA binding [, , ]. It is more specifically described as a STAT3 dimerization inhibitor [, , ].

Q3: What are the downstream consequences of STA-21 inhibiting STAT3?

A3: By preventing STAT3 dimerization, STA-21 inhibits:

  • STAT3 phosphorylation: This blocks the activation and nuclear translocation of STAT3, preventing it from binding to DNA and activating target gene expression [, , , ].
  • Expression of STAT3 target genes: Many of these genes are involved in cell proliferation, survival, angiogenesis, and immune evasion in cancer cells. STA-21 downregulates these genes, leading to antitumor effects [, , , ].
  • Cell cycle progression: STA-21 can induce cell cycle arrest, particularly in the G0/G1 phase, halting uncontrolled proliferation of cancer cells [].
  • Apoptosis: STA-21 can induce programmed cell death in cancer cells with constitutively active STAT3 [, , , ].

Q4: Does STA-21 affect other STAT family members?

A4: STA-21 exhibits selectivity for STAT3 and does not significantly affect the activity of other STAT proteins, such as STAT1 [].

Q5: Is STAT3 the only target of STA-21?

A5: While STAT3 is the primary and well-established target of STA-21, research suggests it might have additional targets or influence other signaling pathways that contribute to its anti-cancer effects [].

Q6: What is the molecular formula and weight of STA-21?

A6: The molecular formula of STA-21 is C18H12O4, and its molecular weight is 292.28 g/mol.

Q7: How does modifying the structure of STA-21 affect its activity?

A7: Researchers have explored structural modifications to STA-21, generating analogs with enhanced potency against STAT3. Fragment-based approaches have been used to identify key structural elements for improved activity [, ].

Q8: What types of cancers have shown sensitivity to STA-21 in preclinical studies?

A8: STA-21 has demonstrated promising anticancer activity in preclinical studies using cell lines and animal models representing various cancers, including:

  • Breast cancer [, , , , ]
  • Multiple myeloma [, ]
  • Glioblastoma [, ]
  • Liver cancer [, ]
  • Colorectal cancer [, ]
  • T-cell large granular lymphocytic leukemia (T-LGL) [, ]

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